molecular formula C24H33NO2 B12922024 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol CAS No. 64280-53-1

2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol

Cat. No.: B12922024
CAS No.: 64280-53-1
M. Wt: 367.5 g/mol
InChI Key: FKTILISGXZEMGX-UHFFFAOYSA-N
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Description

2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a pentyl chain and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol typically involves multi-step organic reactionsKey reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the pyrrolidine ring can produce various amine derivatives .

Scientific Research Applications

2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific receptors or enzymes.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and ethanol groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxyphenyl derivatives and pyrrolidine-based molecules. Examples are:

  • 2-(3-(Benzyloxy)phenyl)ethanol
  • 1-pentyl-3-(benzyloxy)phenylpyrrolidine
  • 3-(benzyloxy)phenylpyrrolidine

Uniqueness

The presence of both a benzyloxy group and a pyrrolidine ring with a pentyl chain and ethanol group allows for diverse interactions and reactions that are not possible with simpler analogs .

Properties

CAS No.

64280-53-1

Molecular Formula

C24H33NO2

Molecular Weight

367.5 g/mol

IUPAC Name

2-[1-pentyl-3-(3-phenylmethoxyphenyl)pyrrolidin-3-yl]ethanol

InChI

InChI=1S/C24H33NO2/c1-2-3-7-15-25-16-13-24(20-25,14-17-26)22-11-8-12-23(18-22)27-19-21-9-5-4-6-10-21/h4-6,8-12,18,26H,2-3,7,13-17,19-20H2,1H3

InChI Key

FKTILISGXZEMGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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